4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions through coordination bonds. This interaction can inhibit corrosion by forming a protective layer on the metal surface, thereby preventing further oxidation and degradation . Additionally, the compound’s ability to interact with biological molecules can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but lacks the nitro group, which can affect its reactivity and applications.
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXJGCMJCBEESW-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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